Heptadecanoic acid, 4-methyl-
CAS No.: 53696-26-7
Cat. No.: VC19606805
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53696-26-7 |
|---|---|
| Molecular Formula | C18H36O2 |
| Molecular Weight | 284.5 g/mol |
| IUPAC Name | 4-methylheptadecanoic acid |
| Standard InChI | InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)15-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20) |
| Standard InChI Key | YJSYQGRKJYFNIE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCC(C)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
4-Methylheptadecanoic acid (IUPAC name: 4-methylheptadecanoic acid) belongs to the class of branched-chain fatty acids (BCFAs). Its molecular formula is , featuring a carboxylic acid group and a methyl branch at the fourth carbon. This structural modification distinguishes it from linear counterparts like heptadecanoic acid (margaric acid), altering its physical and chemical properties .
The presence of the methyl branch introduces steric hindrance, which impacts packing efficiency in crystalline states and solubility in nonpolar solvents. Similar branched structures, such as 10-methylhexadecanoic acid, exhibit reduced melting points compared to linear forms due to disrupted molecular symmetry . For instance, methyl heptadecanoate (a related ester) has a melting point of 302.25 K , suggesting that 4-methylheptadecanoic acid may follow analogous trends.
Synthesis and Biosynthetic Pathways
Chemical Synthesis
While no direct synthesis protocols for 4-methylheptadecanoic acid are documented in the provided sources, branched fatty acids are typically synthesized via:
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Alkylation of malonic esters: Introducing methyl groups during chain elongation.
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Hydroformylation: Catalytic addition of CO and H to alkenes, followed by oxidation.
For example, methyl heptadecanoate is derived from esterification of heptadecanoic acid with methanol . Adapting such methods, 4-methylheptadecanoic acid could theoretically be synthesized by incorporating a methyl branch during the fatty acid chain assembly.
Biological Production
Branched-chain fatty acids are common in bacterial membranes (e.g., Mycobacterium tuberculosis). They arise from:
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Methylmalonyl-CoA elongation: Incorporation of methylmalonyl-CoA instead of malonyl-CoA during fatty acid biosynthesis.
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Post-synthetic modification: Methylation of preformed linear fatty acids.
Physical and Thermodynamic Properties
Although experimental data for 4-methylheptadecanoic acid is absent, insights can be drawn from related compounds:
| Property | Methyl Heptadecanoate | 10-Methylhexadecanoic Acid |
|---|---|---|
| Melting Point (K) | 302.25 | 315–318 (estimated) |
| Enthalpy of Vaporization (kJ/mol) | 89.0–100.8 | N/A |
| Solubility | Insoluble in water | Hydrophobic |
The methyl branch likely reduces the melting point of 4-methylheptadecanoic acid compared to linear heptadecanoic acid (melting point ~334 K). Its solubility profile would mirror other BCFAs, favoring organic solvents like hexane or chloroform.
Applications and Industrial Relevance
Biomedical Research
Branched-chain fatty acids are studied for their role in:
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Membrane fluidity modulation: Enhancing bacterial resistance to environmental stressors.
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Drug delivery systems: Improving lipid nanoparticle stability.
Cosmetic and Food Industries
Analogous esters, such as methyl heptadecanoate, serve as emollients and flavoring agents . 4-Methylheptadecanoic acid could similarly function in:
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Skincare formulations: Stabilizing emulsions.
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Food additives: Imparting creamy textures.
Research Gaps and Future Directions
The absence of direct data on 4-methylheptadecanoic acid underscores the need for:
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Experimental characterization: Melting point, vapor pressure, and solubility studies.
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Biosynthetic studies: Elucidating pathways in microbial systems.
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Toxicological profiles: Assessing safety for industrial use.
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